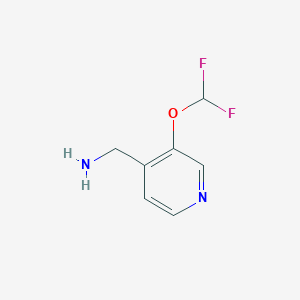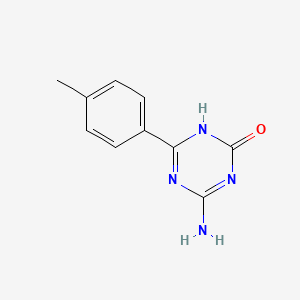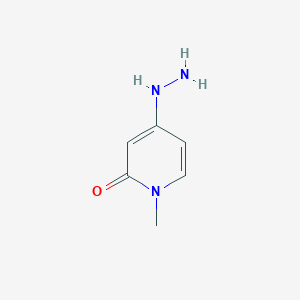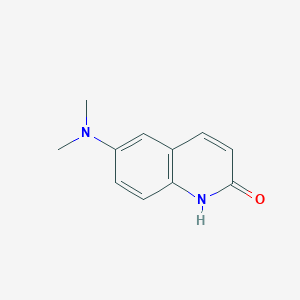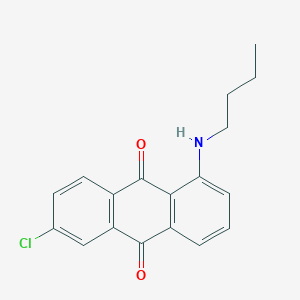
1-(Butylamino)-6-chloroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylamino)-6-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of a butylamino group and a chlorine atom attached to the anthracene-9,10-dione core. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-6-chloroanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is chlorinated to introduce the chlorine atom at the 6th position, forming 1-amino-6-chloroanthracene.
Amidation: The amino group is then reacted with butylamine to form the butylamino derivative.
Oxidation: Finally, the anthracene ring is oxidized to form the anthraquinone structure, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed.
化学反応の分析
Types of Reactions: 1-(Butylamino)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted anthraquinones.
科学的研究の応用
1-(Butylamino)-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
作用機序
The mechanism of action of 1-(Butylamino)-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
類似化合物との比較
- 1-Amino-6-chloroanthracene-9,10-dione
- 1-(Methylamino)-6-chloroanthracene-9,10-dione
- 1-(Ethylamino)-6-chloroanthracene-9,10-dione
Comparison: 1-(Butylamino)-6-chloroanthracene-9,10-dione is unique due to the presence of the butylamino group, which imparts specific chemical properties such as increased hydrophobicity and potential biological activity. Compared to its methylamino and ethylamino counterparts, the butylamino derivative may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for specific applications.
特性
CAS番号 |
61100-74-1 |
|---|---|
分子式 |
C18H16ClNO2 |
分子量 |
313.8 g/mol |
IUPAC名 |
1-(butylamino)-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)12-8-7-11(19)10-14(12)17(13)21/h4-8,10,20H,2-3,9H2,1H3 |
InChIキー |
LCKZZRONIDXAJG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


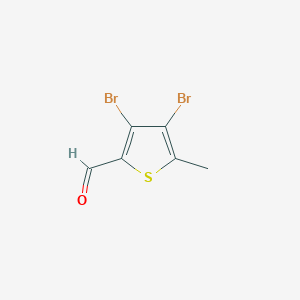

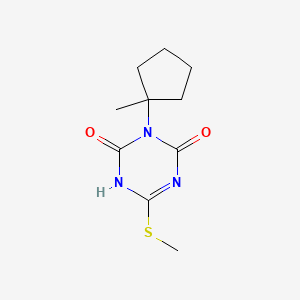

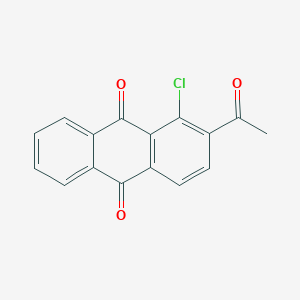

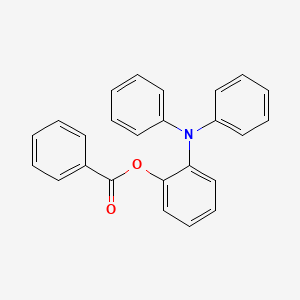
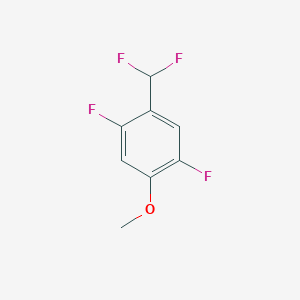
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)

